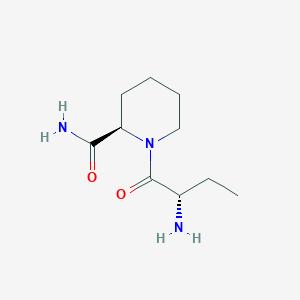
(2S)-aminobutyryl-(R)-pipecolinic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-aminobutyryl-®-pipecolinic acid amide is a compound with a specific stereochemistry, characterized by the presence of an aminobutyryl group and a pipecolinic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-aminobutyryl-®-pipecolinic acid amide typically involves the coupling of (2S)-aminobutyric acid with ®-pipecolinic acid. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (2S)-aminobutyryl-®-pipecolinic acid amide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2S)-aminobutyryl-®-pipecolinic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2S)-aminobutyryl-®-pipecolinic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (2S)-aminobutyryl-®-pipecolinic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-aminobutyric acid: A precursor in the synthesis of (2S)-aminobutyryl-®-pipecolinic acid amide.
®-pipecolinic acid: Another precursor used in the synthesis.
N-acetylpipecolinic acid: A structurally similar compound with different functional groups.
Uniqueness
(2S)-aminobutyryl-®-pipecolinic acid amide is unique due to its specific stereochemistry and the presence of both aminobutyryl and pipecolinic acid amide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-aminobutanoyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-7(11)10(15)13-6-4-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8+/m0/s1 |
InChI Key |
CRFULCBPWYMTAL-JGVFFNPUSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCCC[C@@H]1C(=O)N)N |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)
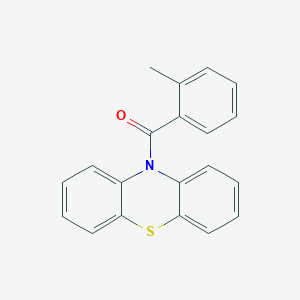

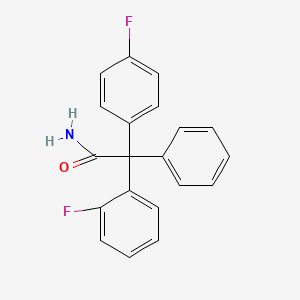
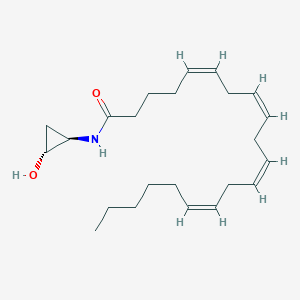


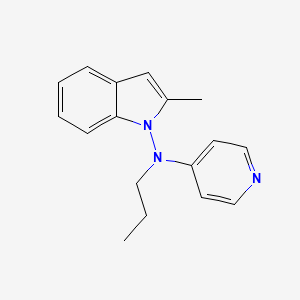
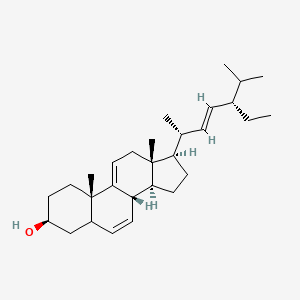
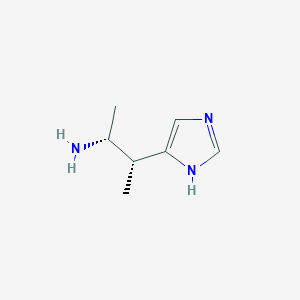

![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)


